dl-Bremazocine

Description

Historical Context of Bremazocine (B1667778) Discovery and Early Pharmacological Characterization

Bremazocine emerged from research efforts in the mid-20th century aimed at synthesizing novel opioid compounds with improved therapeutic indices compared to existing analgesics like morphine nih.govnih.govresearchgate.net. As a benzomorphan (B1203429) analog, its development was part of a broader investigation into this class of compounds for their opioid receptor interactions nih.govnih.govresearchgate.netwikipedia.orgcapes.gov.brtandfonline.com. Early pharmacological characterization revealed Bremazocine to be a potent κ-opioid receptor agonist, exhibiting analgesic effects that were three to four times more potent than morphine in standard assays like the hot plate and tail flick tests nih.govnih.govresearchgate.net. Its diuretic activity was also noted, primarily mediated by the central nervous system nih.govnih.gov. The crystal structure of Bremazocine was determined in 1984, providing foundational structural information for its interactions with opioid receptors wikipedia.org.

Significance of Bremazocine as a Research Tool in Opioid Receptor Biology

Bremazocine has played a crucial role as a research tool in elucidating the complexities of opioid receptor biology. Its radiolabeled form, [³H]Bremazocine, has been instrumental in binding studies, allowing researchers to investigate the distribution and characteristics of opioid receptor subtypes in various tissues nih.govcdnsciencepub.comresearchgate.netnih.govpnas.orgpnas.org. Notably, [³H]Bremazocine binds to a greater number of naloxone-sensitive sites compared to other nonselective opioid agonists, suggesting the existence of different receptor states, such as G-protein coupled and uncoupled forms nih.govpnas.org. This characteristic has made [³H]Bremazocine particularly useful for quantifying the total pool of opioid receptors and for understanding how receptor coupling to G-proteins influences ligand binding nih.gov. Furthermore, Bremazocine's ability to selectively label kappa (κ) opioid receptor sites when mu (μ) and delta (δ) receptors are saturated has been vital for distinguishing these receptor populations nih.gov. Its use in competition binding assays with various opioid ligands has also helped in characterizing the affinities and selectivities of novel compounds and in understanding ligand-receptor interactions at a molecular level cdnsciencepub.comresearchgate.netnih.govpnas.orgresearchgate.netrutgers.eduacs.orgdrugbank.com.

Evolution of Opioid Receptor Subtype Concepts and Bremazocine's Role in Their Elucidation

The understanding of opioid receptors has evolved from a single, generalized receptor to the current classification of distinct subtypes: mu (μ), delta (δ), and kappa (κ), with ongoing research exploring further subdivisions. Bremazocine has been central to this evolution. Its pharmacological profile, characterized by potent activity at κ-receptors and weaker or antagonistic activity at μ- and δ-receptors, provided critical evidence for the distinct pharmacological identities of these subtypes researchgate.netcdnsciencepub.comnih.gov. Studies utilizing [³H]Bremazocine binding in guinea-pig brain suggested the multiplicity of κ-opioid receptors and demonstrated a strong correlation between Bremazocine's binding profile and the κ-binding characteristics, rather than μ or δ cdnsciencepub.com. Its differential binding across various membrane preparations with differing ratios of receptor subtypes further supported its utility in delineating these populations nih.govpnas.org. Bremazocine's interaction with both G-protein coupled and uncoupled receptor states also contributed to a more nuanced understanding of receptor dynamics and how these states influence drug binding and signaling nih.govpnas.org.

Overview of Key Academic Research Trajectories for Bremazocine

Bremazocine's research trajectory extends beyond its initial characterization, encompassing various areas of investigation:

Therapeutic Potential for Addiction: Bremazocine has shown promise in preclinical models for the therapy of alcohol and drug addiction, as it has been observed to decrease ethanol (B145695) and cocaine self-administration in non-human primates nih.govnih.govncats.io.

Ocular and Cardiovascular Effects: Research has indicated that Bremazocine and related compounds can lower intraocular pressure and minimize ischemic damage, suggesting potential applications in treating glaucoma and cardiovascular diseases nih.govnih.govncats.io. Studies in monkeys have shown that topical application of Bremazocine reduces intraocular pressure and aqueous humor flow, though some of these effects may involve non-opioid receptor mechanisms nih.gov.

Neurochemical and Behavioral Modulation: Bremazocine's influence on neurotransmitter systems, such as the release of norepinephrine (B1679862) contributing to peripheral analgesia medchemexpress.com, and its effects on locomotor activity and psychostimulant sensitization have been subjects of study nih.gov. It has been shown to attenuate the effects of amphetamine and cocaine and prevent amphetamine-induced sensitization, potentially through a non-κ-opioid receptor mechanism nih.gov.

Receptor Signaling and Structure-Activity Relationships: Bremazocine has been employed in studies investigating receptor signaling pathways, including its role in inositol (B14025) phosphate (B84403) formation linked to κ-opioid receptor activation karger.com. Its interaction with chimeric and mutated opioid receptors has also provided insights into the structural determinants of ligand binding and receptor selectivity researchgate.netcapes.gov.br.

Data Tables

Table 1: Binding Affinities of Bremazocine at Opioid Receptors

| Receptor Target | Binding Assay Conditions | Affinity (Kd or Ki) | Reference |

| Mouse κ-opioid receptor | Cloned receptor, HEK 293 cells | 1.0 nM | rutgers.edu |

| Rat brain membranes | Solubilized extract | 0.8-2.0 nM | nih.gov |

| Guinea-pig brain | Solubilized extract, suppressed conditions | 2.51 nM | cdnsciencepub.com |

| Guinea-pig brain | Solubilized extract, kappa sites (1/Ka) | 7.57 nM | cdnsciencepub.com |

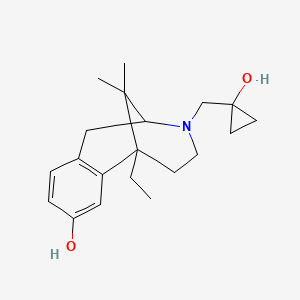

Structure

2D Structure

3D Structure

Properties

CAS No. |

83829-76-9 |

|---|---|

Molecular Formula |

C20H29NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20?/m1/s1 |

InChI Key |

ZDXGFIXMPOUDFF-DIAVIDTQSA-N |

Isomeric SMILES |

CCC12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |

Canonical SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |

Synonyms |

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interactions of Bremazocine

Opioid Receptor Binding Affinities and Selectivity Profile

Bremazocine (B1667778) is recognized as a non-selective opioid ligand, demonstrating notable affinity for the kappa (κ), mu (μ), and delta (δ) opioid receptors. psu.eduresearchgate.net Its interaction with these receptors is not uniform, displaying different binding characteristics and functional outcomes at each subtype.

In radioligand binding assays using rat brain membranes, bremazocine's non-selective nature is evident. psu.edu While it binds to all three major opioid receptor types, its affinity varies. For instance, in human frontal cortex membranes, [3H]bremazocine, in the presence of μ and δ receptor blockers, binds to κ-opioid sites with a high affinity, indicated by a dissociation constant (Kd) of 0.13 nM. nih.gov

Kappa Opioid Receptor (KOR) Agonism and Binding Characteristics

Bremazocine is most frequently characterized as a potent agonist at the kappa opioid receptor (KOR). researchgate.netmdpi.com This interaction is responsible for many of its prominent pharmacological effects. Studies have consistently shown its high affinity for KOR. In guinea pig brain membranes, bremazocine competes for binding to KOR sites, and in human frontal cortex, it selectively binds to a single population of kappa sites with high affinity. nih.govpnas.org

Research has also identified subtypes of the KOR, namely K1 and K2. Bremazocine, along with other compounds like ethylketocyclazocine and cyclazocine, binds to both K1 and K2 receptor subtypes. pnas.org This is in contrast to more selective ligands like U-69,593, which are specific to the K1 site. pnas.org In the guinea pig hippocampus, the effects of bremazocine are suggested to be mediated by the K2 subtype of the opioid receptor. jneurosci.org

The following table summarizes the binding affinity of bremazocine for the kappa opioid receptor in different tissues.

Table 1: Bremazocine Binding Affinity for Kappa Opioid Receptor (KOR)

| Tissue/Preparation | Radioligand | Blocker(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|

| Human Frontal Cortex | [3H]bremazocine | Mu and Delta blockers | 0.13 | 93.0 | nih.gov |

Mu Opioid Receptor (MOR) Interaction: Agonism, Partial Agonism, or Antagonism

The interaction of bremazocine with the mu opioid receptor (MOR) is complex and appears to be context-dependent, with reports describing it as a partial agonist or an antagonist. researchgate.netpharmacytimes.com In some experimental models, bremazocine has demonstrated partial agonist activity at the MOR. researchgate.net However, other studies have revealed a potent antagonist effect at MOR sites. For example, in rat hippocampal slices, bremazocine potently antagonized the effects of the MOR-selective agonist FK 33-824. nih.gov This antagonistic action at the MOR contributes to its distinct pharmacological profile, differentiating it from classic MOR agonists like morphine.

Delta Opioid Receptor (DOR) Interaction Profile

Similar to its interaction with the MOR, bremazocine also acts as an antagonist at the delta opioid receptor (DOR). nih.gov In studies using rat hippocampal slices, bremazocine was found to be a potent antagonist of the response to the delta-selective agonist DPDPE. nih.gov This antagonistic property at both MOR and DOR, coupled with its agonism at KOR, underscores the multifaceted nature of bremazocine's interaction with the opioid system.

Exploration of Epsilon Opioid Receptor Interaction

Beyond the classical opioid receptors, research suggests that bremazocine also interacts with the putative epsilon (ε) opioid receptor. jst.go.jpwikipedia.org The epsilon receptor is thought to be the site of action for the endogenous opioid peptide β-endorphin. jst.go.jp Studies have shown that bremazocine can stimulate functional ε-opioid receptors in the brain, an effect it shares with etorphine but not with selective μ, δ, or κ agonists. jst.go.jpnih.gov This interaction with the epsilon receptor may contribute to some of bremazocine's pharmacological effects. nih.gov

Ligand-Receptor Kinetics and Thermodynamics in Bremazocine Binding Studies

The binding of bremazocine to opioid receptors is a dynamic process influenced by kinetics and thermodynamics. The stability of the detergent-solubilized delta opioid receptor, for instance, exhibits biphasic kinetics when assessed by ligand binding with [3H]bremazocine, suggesting different receptor states with varying stability. rutgers.edu Furthermore, the affinity of bremazocine for the solubilized delta receptor is lower than for the membrane-bound receptor, indicating that the receptor's environment influences the binding interaction. rutgers.edu

Studies exploring the kinetics of receptor binding have shown that uncoupling the receptor from its G protein can lead to a decrease in the number of sites recognized by [3H]bremazocine. psu.edu This suggests that the conformation of the receptor, which is influenced by its coupling status, is a critical determinant of bremazocine binding. psu.edu These kinetic and thermodynamic factors are crucial for a comprehensive understanding of how bremazocine interacts with its target receptors.

Functional Selectivity and Biased Agonism Associated with Bremazocine

Bremazocine is considered a benzomorphan (B1203429) with limited KOR selectivity but strong analgesic effects. nih.gov The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different receptor conformations, leading to the activation of specific downstream signaling pathways over others. termedia.plmdpi.com While bremazocine's profile in this regard is not as extensively characterized as some newer compounds, its mixed agonist/antagonist profile at different opioid receptors is a manifestation of functional selectivity. researchgate.netacs.org For example, its ability to act as an agonist at KORs while simultaneously acting as an antagonist at MORs and DORs is a clear example of receptor-specific functional outcomes. nih.gov This differential engagement of signaling pathways is a key area of modern pharmacology, with the goal of developing drugs with more specific therapeutic effects and fewer side effects. nih.govnih.gov

G-Protein Coupling vs. Arrestin Recruitment Profiles

The interaction of an opioid ligand with its receptor can initiate multiple intracellular signaling cascades. Classically, opioid receptors, as G-protein coupled receptors (GPCRs), activate heterotrimeric G-proteins (specifically the Gαi/o subtype) upon agonist binding. wikipedia.orgnih.gov This activation leads to downstream effects such as the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. wikipedia.orgnih.gov Following agonist-induced activation, the receptor becomes a substrate for G-protein-coupled receptor kinases (GRKs), which phosphorylate it. frontiersin.orgcuni.cz This phosphorylation event promotes the binding of β-arrestin proteins to the receptor, a process that uncouples the receptor from its G-protein, leading to desensitization and initiating receptor internalization. cuni.cznih.gov

Bremazocine, a potent kappa opioid receptor (KOR) agonist, demonstrates a distinct profile in its ability to engage these two pathways. nih.govresearchgate.net Research indicates that bremazocine effectively stimulates G-protein coupling. Studies using [³⁵S]GTPγS binding assays, which measure G-protein activation, show that bremazocine stimulates this process with an efficacy similar to other kappa agonists like U-50488H in guinea pig brain membranes. nih.gov However, the relationship between its G-protein activation and β-arrestin recruitment is more complex, a phenomenon known as biased agonism. Biased agonists are ligands that preferentially activate one signaling pathway over another at the same receptor. frontiersin.orgnih.gov

Data comparing the efficacy of various opioid ligands at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) for G-protein activation versus arrestin recruitment have shown that ligands can have markedly different profiles. researchgate.netnih.gov For instance, at the MOR, bremazocine acts as an effective agonist for G-protein coupling but demonstrates the profile of a partial agonist for arrestin recruitment. researchgate.netnih.gov This suggests a preference, or bias, for the G-protein signaling cascade over the β-arrestin pathway.

| Ligand | G-Protein Activation Efficacy (Relative to DADLE) | β-Arrestin Recruitment Efficacy (Relative to DADLE) | Observed Bias |

|---|---|---|---|

| Bremazocine | High | Partial / Lower | G-Protein Bias |

| Morphine | High | Partial / Lower | G-Protein Bias |

| Fentanyl | High | Partial | G-Protein Bias |

| DADLE (Reference) | 100% | 100% | Balanced |

This table is based on conceptual findings from comparative studies. researchgate.netnih.gov Efficacy values are descriptive to illustrate the concept of biased agonism.

Implications of Biased Agonism for Opioid Receptor Signaling Pathways

The differential activation of G-protein and β-arrestin pathways by a single ligand has significant implications for the resulting physiological effects. nih.gov Within opioid pharmacology, it is a widely investigated hypothesis that the G-protein-mediated signaling pathway is primarily responsible for the desired therapeutic effects of opioids, such as analgesia. nih.govmdpi.com Conversely, the β-arrestin recruitment pathway has been linked to many of the adverse side effects, including respiratory depression, tolerance, physical dependence, and dysphoria. nih.govnih.govmdpi.com

Therefore, a G-protein-biased agonist, like bremazocine, holds therapeutic interest. By preferentially activating the G-protein pathway, such a compound could theoretically produce robust analgesia with a reduced profile of unwanted effects. nih.gov The development of G-protein-biased KOR agonists is a strategy aimed at separating the antinociceptive effects, mediated by G-protein signaling, from the dysphoric and sedative effects, which are thought to be mediated by β-arrestin-2-dependent signaling. mdpi.com Although bremazocine's clinical use has been limited by psychotomimetic side effects, its distinct signaling profile continues to make it a valuable tool in research aimed at understanding the molecular basis of opioid action and developing safer analgesics. researchgate.netmdpi.com The study of such biased ligands is crucial for deciphering how specific receptor conformations stabilized by different agonists can lead to profoundly different downstream cellular and physiological outcomes. nih.gov

Non-Opioid Receptor Interactions Relevant to Bremazocine's Research Applications (e.g., Sigma Receptors)

While bremazocine is primarily characterized by its potent activity at opioid receptors, particularly the kappa subtype, research has revealed that its binding profile is not entirely exclusive. nih.gov Studies have shown that bremazocine also interacts with non-opioid receptors, most notably sigma (σ) receptors. nih.govnih.gov Sigma receptors were initially considered a type of opioid receptor but are now known to be a distinct class of proteins, not activated by endogenous opioid peptides. wikipedia.org

Evidence for this interaction comes from radioligand binding studies. In experiments using [³H]bremazocine on rat brain homogenates where mu and delta receptors were blocked, researchers found that KOR-selective ligands like dynorphin (B1627789) A(1-13) and U69,593 could only displace a portion (approximately 55%) of the bound [³H]bremazocine. nih.gov This suggested the existence of a third, dynorphin-resistant binding site. Further analysis of this remaining binding component revealed properties closely resembling those of the sigma receptor. nih.gov

This interaction with sigma receptors is highly relevant for the interpretation of research findings where bremazocine is used as a pharmacological tool. It implies that the observed in vivo effects of bremazocine may not be mediated solely through its action on kappa opioid receptors. nih.govnih.gov For example, in studies investigating the discriminative stimulus effects of ibogaine, which has an affinity for sigma2 receptors, kappa-selective agonists like bremazocine did not substitute for ibogaine, highlighting the complex pharmacology involved when compounds interact with multiple receptor systems. nih.gov Therefore, researchers using bremazocine must consider its potential sigmaergic activity to avoid misattributing all of its effects to KOR activation.

Molecular and Cellular Mechanisms of Bremazocine Action

Intracellular Signaling Cascades Triggered by Bremazocine (B1667778) at Opioid Receptors

Activation of opioid receptors, including KOR, by Bremazocine initiates a cascade of intracellular events primarily mediated by G-proteins pnas.orgnih.gov.

Bremazocine, as a KOR agonist, couples to inhibitory G-proteins, specifically Gi/o pnas.orgnih.govnih.govnih.gov. Upon receptor activation, the Gα subunit of the Gi/o protein dissociates and inhibits adenylyl cyclase (AC), leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels pnas.orgnih.govnih.govnih.govnih.govfrontiersin.org. This inhibition of adenylyl cyclase is a hallmark of Gi/o-coupled receptor signaling and is observed with Bremazocine's interaction with KOR pnas.orgnih.govnih.gov. For instance, in transfected cell membranes, Bremazocine treatment resulted in a 53% decrease in adenylate cyclase activity, confirming inhibitory coupling to AC nih.gov. Studies in Chinese hamster ovary (CHO) cells also showed that Bremazocine, along with other KOR agonists, inhibited forskolin-stimulated adenylyl cyclase activity nih.govnih.gov. The Gβγ subunits released from the G-protein complex also play a role by modulating ion channel activity, such as inhibiting voltage-gated calcium channels and activating potassium channels frontiersin.orgmdpi.com.

The prolonged or repeated activation of opioid receptors can lead to desensitization and internalization, processes that contribute to tolerance. While some KOR agonists robustly induce these effects, Bremazocine's impact can be cell-type dependent. In Chinese hamster ovary (CHO) expression systems, Bremazocine (at 0.1 μM for 90 min) did not initiate significant receptor desensitization nih.gov. However, the general mechanisms involve G-protein coupled receptor kinases (GRKs) phosphorylating the receptor, which then recruits β-arrestins. This complex then leads to receptor uncoupling from G-proteins and internalization via endocytosis mdpi.comspandidos-publications.com. The specific role of β-arrestin recruitment in Bremazocine-induced desensitization is an area of ongoing research, with some studies suggesting it may not be as pronounced as with other opioid receptor agonists nih.govmdpi.com.

Bremazocine has been shown to modulate ion channel activity, particularly voltage-gated calcium channels (VGCCs). In rat colon sensory neurons, Bremazocine, along with other KOR agonists, significantly attenuated high-voltage activated (HVA) Ca2+ currents physiology.orgphysiology.org. This inhibition was reversed by KOR antagonists, confirming its receptor-mediated nature physiology.orgphysiology.org. The effects on HVA Ca2+ currents were found to be sensitive to pertussis toxin (PTX), indicating involvement of Gi/o proteins physiology.org. Bremazocine's effects on ion channels are consistent with the general Gi/o protein signaling pathway, which includes modulation of Ca2+ and K+ channels mdpi.com. In guinea pig CA3 pyramidal cells, Bremazocine inhibited NMDA receptor-mediated synaptic currents, an effect blocked by naloxone (B1662785) but not the selective KOR antagonist nor-binaltorphimine (NorBNI), suggesting a KOR-mediated mechanism jneurosci.org.

Neurotransmitter Release Modulation by Bremazocine in Preclinical Models

Bremazocine influences the release of key neurotransmitters, notably dopamine (B1211576) and other monoamines, in preclinical models.

Bremazocine has been shown to inhibit dopamine release from mesolimbic dopaminergic neurons nih.govcapes.gov.brscispace.comfrontiersin.orgresearchgate.net. Studies utilizing in vivo microdialysis demonstrate that stimulation of kappa-type receptors, such as with Bremazocine, within the nucleus accumbens decreases dopamine release nih.gov. This inhibitory effect on dopamine release is consistent with KOR's role as an anti-reward agent and its modulation of the mesolimbic pathway frontiersin.orgresearchgate.net. Furthermore, Bremazocine has been observed to reduce cocaine self-administration in preclinical studies, an effect linked to its modulation of the dopaminergic system psu.edunih.govcapes.gov.br.

Beyond dopamine, Bremazocine also influences other monoaminergic systems. Research indicates that Bremazocine can inhibit norepinephrine (B1679862) release in the iris-ciliary body nih.gov. In preclinical models, Bremazocine and other KOR agonists have been shown to inhibit dopamine release from mesolimbic dopaminergic neurons and attenuate some behavioral effects of cocaine nih.govcapes.gov.brscispace.com. While direct evidence for Bremazocine's specific modulation of serotonin (B10506) release is less prominent in the provided search results, its general impact on monoaminergic systems is established through its effects on dopamine and norepinephrine nih.govnih.govcapes.gov.brscispace.comfrontiersin.orgnih.gov.

Receptor Heteromerization and Allosteric Modulation in Bremazocine's Mechanism

Bremazocine, a compound primarily recognized as a kappa-opioid receptor (KOR) agonist, exhibits a complex pharmacological profile that extends beyond its direct interaction with KOR. Modern research in G protein-coupled receptors (GPCRs), including opioid receptors, highlights their capacity to form homomeric and heteromeric complexes. These complexes can significantly alter ligand binding, signaling efficacy, and downstream cellular responses compared to individual receptors nih.govacs.org. This section explores the evidence and implications of Bremazocine's engagement with receptor heteromerization and the potential roles of allosteric modulation in its mechanism of action.

Bremazocine's Engagement with Receptor Heteromerization

The formation of opioid receptor heteromers, such as μ-κ (MOR-KOR) and κ-δ (KOR-DOR) dimers, is a well-established phenomenon that influences the pharmacological actions of opioid ligands nih.govacs.org. These heteromeric complexes often possess distinct binding affinities and signaling properties compared to their homomeric counterparts nih.govguidetopharmacology.org. Bremazocine's pharmacological profile has been noted for its relative non-selectivity, demonstrating binding and functional activity not only at KOR but also at MOR and DOR nih.govnih.gov. This broader activity spectrum has led to the hypothesis that Bremazocine's in vivo effects may be partly attributed to its interactions with these heteromeric opioid receptor assemblies nih.gov.

Specific investigations into Bremazocine's functional activity across different opioid receptor configurations have revealed notable findings. While some traditional KOR and DOR agonists exhibit similar activation patterns for homomeric and heteromeric receptors, Bremazocine has been observed to possess particularly high functional activity at μ-κ and κ-δ heteromeric complexes acs.orgnih.gov. This suggests that Bremazocine's potent effects may be significantly mediated or enhanced through these specific heteromeric formations nih.gov.

Further insights have been provided by studies employing bivalent ligands designed to interact with opioid receptor heterodimers. For example, the bivalent ligand KDN-21, which bridges delta and kappa opioid receptors, demonstrated enhanced affinity for delta-kappa heterodimers. In these specific contexts, KDN-21 was found to inhibit signaling pathways activated by Bremazocine when it acts as a kappa(2) agonist within these complexes nih.gov. This finding underscores how Bremazocine's efficacy can be context-dependent within a heteromeric environment. The strategic targeting of KOR-containing heteromers is an active area of research for developing analgesics with improved safety profiles, highlighting the significance of Bremazocine's interactions within these complexes for potential therapeutic strategies acs.org.

Allosteric Modulation in Bremazocine's Mechanism

Allosteric modulation involves the binding of a molecule to a receptor at a site distinct from the primary ligand-binding site, thereby influencing the receptor's response to the primary ligand nih.gov. While Bremazocine is primarily characterized as an orthosteric agonist at KOR, its actions within heteromeric complexes introduce the potential for allosteric interactions.

The formation of opioid receptor heteromers inherently creates a framework for allosteric cross-talk. Studies on delta-kappa heterodimers have revealed reciprocal allosteric modulation, where the binding of one receptor subunit can influence the binding characteristics of the other nih.gov. This suggests that Bremazocine's binding affinity and functional efficacy at KOR could be allosterically influenced by its partner receptor within a heteromer, or by other cellular factors that interact with the heteromeric complex.

Summary of Bremazocine's Receptor Interactions

| Receptor Configuration | Bremazocine's Reported Functional Activity/Interaction | Supporting Evidence (Index) |

| Homomeric KOR | Agonist nih.govnih.govresearchgate.netwikipedia.org | nih.govnih.govresearchgate.netwikipedia.org |

| Heteromeric μ-κ | High functional activity nih.gov | nih.gov |

| Heteromeric κ-δ | High functional activity nih.gov | nih.gov |

| Heteromeric δ-κ | Inhibits MAPK activation by KDN-21 nih.gov | nih.gov |

| Homomeric MOR | Antagonist nih.gov | nih.gov |

| Homomeric DOR | Exhibits some binding/activity nih.gov | nih.gov |

Compound List:

Bremazocine

Kappa-opioid receptor (KOR)

Mu-opioid receptor (MOR)

Delta-opioid receptor (DOR)

KDN-21

[D-Pen(2),D-Pen(5)]-enkephalin

Deltorphin II

U69593

Norbinaltorphimine (nor-BNI)

Naltrindole

G proteins

Guanine nucleotides

Sodium ions

Preclinical Investigations of Bremazocine S Pharmacological Effects in Animal Models

Effects on Nociception and Analgesic Properties in Animal Models

Bremazocine (B1667778) exhibits robust analgesic effects in various animal models of pain. Its potency is notably high, estimated to be three to four times greater than that of morphine in standard antinociceptive tests. researchgate.netresearchgate.net The analgesic properties of bremazocine are primarily mediated through its interaction with κ-opioid receptors.

The antinociceptive efficacy of bremazocine has been consistently demonstrated in thermal pain models such as the hot plate and tail flick tests. In these assays, bremazocine administration significantly delays the response latency to a thermal stimulus. researchgate.netresearchgate.net Studies in rats have shown that bremazocine produces a dose-dependent increase in the time it takes for the animal to react to the heat, indicating a strong analgesic effect.

Interestingly, sex differences have been observed in the antinociceptive effects of bremazocine. In some studies, female rats have shown a greater antinociceptive response to bremazocine in the tail-withdrawal assay compared to male rats. wikipedia.org

The analgesic effects of bremazocine in these assays can be antagonized by opioid receptor antagonists. For instance, high doses of naloxone (B1662785) have been shown to counteract the delayed nociceptive reaction induced by bremazocine on a hot-plate test. nih.gov

Table 1: Summary of Bremazocine's Effects in Antinociceptive Assays

| Assay | Animal Model | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Hot Plate Test | Rodents | Increased latency to response | 3-4 times more potent than morphine; dose-dependent effect. | researchgate.netresearchgate.net |

| Tail Flick/Withdrawal Test | Rodents | Increased latency to withdrawal | Potent analgesic effect; sex differences observed with females showing greater response in some studies. | researchgate.netresearchgate.netwikipedia.org |

The analgesic actions of bremazocine are rooted in its ability to modulate pain transmission pathways. As a κ-OR agonist, bremazocine influences the activity of neurons involved in the processing of nociceptive signals. Activation of κ-opioid receptors by bremazocine can lead to the inhibition of neurotransmitter release from sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.

Behavioral and Locomotor Activity Modulation in Preclinical Models

Bremazocine exerts significant effects on the behavior and locomotor activity of animals, which are complex and often dose-dependent.

Conversely, some research has pointed to a biphasic effect of bremazocine on locomotor activity. Lower, subanalgesic doses have been observed to time-dependently increase motor activity in mice. researchgate.net This stimulatory effect appears to be dependent on the novelty of the environment, as it is not observed in habituated animals, and is also influenced by the dopaminergic system. researchgate.net

Drug discrimination studies are utilized to assess the subjective effects of a compound by training animals to distinguish between the effects of a specific drug and a placebo. In rats trained to discriminate the κ-agonist U50,488H, bremazocine fully substituted for the training drug, indicating that it produces similar subjective effects. nih.gov This demonstrates the shared κ-agonist profile of these compounds. Conversely, in rats trained to discriminate the µ-agonist morphine, bremazocine did not substitute for morphine and, in fact, antagonized morphine's discriminative stimulus effects. nih.gov This highlights the distinct subjective experiences produced by µ- and κ-opioid agonists.

In conditioned place preference (CPP) paradigms, which measure the rewarding or aversive properties of a drug, bremazocine has been shown to produce conditioned place aversion in rats. nih.gov This suggests that the subjective effects of bremazocine are generally perceived as aversive by the animals, a finding consistent with the dysphoric effects reported for κ-OR agonists.

Table 2: Effects of Bremazocine in Conditioned Behavioral Paradigms

| Paradigm | Animal Model | Observed Effect | Interpretation | Citation |

|---|---|---|---|---|

| Drug Discrimination | Rats | Full substitution for the kappa-agonist U50,488H. | Produces subjective effects typical of kappa-opioid agonists. | nih.gov |

| Drug Discrimination | Rats | Antagonism of morphine's discriminative stimulus effects. | Subjective effects are distinct from and can counteract those of mu-opioid agonists. | nih.gov |

| Conditioned Place Preference | Rats | Conditioned place aversion. | The subjective effects are perceived as aversive. | nih.gov |

Modulation of Reward Systems and Substance Self-Administration in Non-Human Primates and Rodents

Bremazocine and other κ-OR agonists have a profound impact on the brain's reward systems, which are centrally implicated in the reinforcing effects of drugs of abuse.

The activation of κ-opioid receptors generally produces effects that are opposite to those of µ-opioid receptors in the context of reward. While µ-agonists are typically rewarding and increase dopamine (B1211576) release in key brain regions like the nucleus accumbens, κ-agonists are often aversive and can decrease dopamine release. nih.gov Studies using in vivo microdialysis in freely moving rats have shown that bremazocine reduces dopamine release in both the nucleus accumbens and the dorsal caudate. nih.govpnas.org This neurochemical effect is believed to underlie the aversive properties of bremazocine and its ability to modulate the rewarding effects of other substances.

In non-human primate models, bremazocine has demonstrated efficacy in reducing the self-administration of drugs of abuse. Research has shown that bremazocine can decrease the intake of smoked cocaine base and orally delivered ethanol (B145695) in rhesus monkeys. researchgate.netnih.govpsu.edunih.gov This effect is not due to a general suppression of behavior, as it has been shown to be selective for the drug reinforcer over other reinforcers like food under certain conditions. The ability of bremazocine to reduce drug self-administration suggests that κ-OR agonists may hold therapeutic potential for the treatment of substance use disorders. This is thought to be mediated by the attenuation of the rewarding effects of the abused substance and the counteraction of the neuroadaptations in the reward circuitry that occur with chronic drug use.

Diuretic Effects and Central Nervous System Mediation in Animal Models

Preclinical studies in various animal models have consistently demonstrated that bremazocine, a potent kappa-opioid receptor (KOR) agonist, induces a significant diuretic effect. researchgate.netnih.govnih.gov Research indicates that this effect is dose-dependent and mediated primarily through actions within the central nervous system (CNS). nih.govnih.govnih.gov

Investigations in rats have shown that direct administration of bremazocine into the central nervous system via intracerebroventricular injection produces a diuretic response at doses significantly lower than those required peripherally, via intraperitoneal injection, to achieve the same effect. nih.gov This finding strongly supports a central component of action. nih.gov Further studies in monkeys have solidified this understanding. In these experiments, both bremazocine and another KOR agonist, U-50488H, produced a dose-dependent increase in urine output. researchgate.net The diuretic effects of both compounds were effectively blocked for an extended period by the intracisternal administration of nor-binaltorphimine (nor-BNI), a selective KOR antagonist, whereas subcutaneously administered nor-BNI was ineffective. researchgate.net This demonstrates that central KORs are the primary mediators of KOR agonist-induced diuresis in primates. researchgate.net The proposed mechanism for this centrally-mediated diuresis involves the inhibition of vasopressin (antidiuretic hormone) secretion. physiology.org

While the primary site of action is central, some evidence suggests a potential peripheral component as well. In isolated perfused rat kidney models, bremazocine directly induced a dose-dependent diuretic response and an increase in the glomerular filtration rate. nih.gov In studies with adrenalectomized rats, bremazocine's diuretic effect was dose-dependent and could be reversed by the opioid antagonist naloxone. The magnitude of the diuresis induced by bremazocine has been observed to be more pronounced in nonhydrated rats compared to hydrated ones. nih.gov

Table 1: Summary of Bremazocine's Diuretic Effects in Animal Models

| Animal Model | Key Findings | Implied Site of Action | Reference(s) |

| Rats | Dose-dependent diuresis and increased glomerular filtration rate following both intracerebroventricular and intraperitoneal administration. | Central & Peripheral | nih.gov |

| Rats (Adrenalectomized) | Induced dose-dependent diuresis, which was reversible by naloxone. | Opioid Receptor-Mediated | |

| Monkeys | Dose-dependently increased urine output; effect blocked by intracisternal (central) administration of nor-binaltorphimine. | Central | researchgate.net |

Other Pharmacological Effects in Animal Models (e.g., Gastrointestinal Motility, Respiratory Effects)

Beyond its diuretic properties, bremazocine exhibits other significant pharmacological effects in animal models, particularly concerning gastrointestinal motility and respiration. These effects often distinguish it from typical mu-opioid agonists like morphine.

Gastrointestinal Motility: In stark contrast to morphine, which is known for causing constipation, bremazocine does not inhibit gastrointestinal transit in rats. nih.gov In fact, studies have demonstrated that bremazocine acts as a pure antagonist on intestinal propulsion. nih.gov It has been shown to prevent constipation induced by morphine and other opioids like etorphine and D-Ala2-D-Leu5-enkephalin in rats. nih.gov This antagonistic effect on opioid-induced constipation is competitive and opioid-specific. nih.gov

Respiratory Effects: A key finding in the preclinical evaluation of bremazocine is its minimal impact on respiration, a significant advantage over many opioid analgesics. researchgate.netnih.govcloud-clone.com In comparative studies with mu- and delta-agonists in rats, bremazocine showed a very high ratio between the effective dose for producing analgesia and the dose causing respiratory depression, indicating a low activity at the respiratory center. nih.gov This relative lack of respiratory depression suggests a more favorable safety profile in this regard. nih.gov

Table 2: Gastrointestinal and Respiratory Effects of Bremazocine in Rat Models

| Pharmacological Effect | Observation | Comparison to Morphine | Reference(s) |

| Gastrointestinal Motility | Does not delay intestinal transit; acts as an antagonist. | Prevents morphine-induced constipation. | nih.govnih.gov |

| Respiratory Function | Produces little to no respiratory depression. | Significantly less respiratory depression than mu-agonists. | researchgate.netnih.govnih.gov |

Comparative Preclinical Pharmacology with Other Opioid Ligands

The pharmacological profile of bremazocine becomes clearer when compared with other opioid ligands, including the archetypal mu-agonist morphine and other kappa-agonists.

Comparison with Morphine: Bremazocine exhibits potent analgesic properties, reported to be three to four times more potent than morphine in hot plate and tail flick tests in animal models. researchgate.netnih.govnih.gov However, it possesses a markedly different side-effect profile. Unlike morphine, bremazocine does not cause significant respiratory depression and is devoid of physical and psychological dependence liability in animal models. researchgate.netnih.govnih.gov Furthermore, bremazocine antagonizes morphine-induced constipation. nih.gov In some contexts, however, bremazocine can antagonize morphine's effects; in morphine-naive rats, bremazocine was found to antagonize morphine-induced analgesia.

Comparison with Other Kappa-Opioid Agonists: When compared to other kappa-agonists like U-50,488H and ethylketazocine, bremazocine shares some similarities but also has distinct properties.

Diuresis: In monkeys, both bremazocine and U-50488H induce a dose-dependent diuretic effect to a similar maximum level, which is mediated by central kappa-opioid receptors. researchgate.net

Gastrointestinal Effects: Bremazocine's antagonist action on intestinal motility in rats differs from other benzomorphans like ethylketazocine, which acts as a pure agonist in this test. nih.gov

Analgesia: Similar to U-50,488H, bremazocine antagonized morphine-induced analgesia in morphine-naive rats.

Comparison with Other Opioid Ligands: Bremazocine's interactions extend to other opioid compounds as well. For instance, it completely antagonized catatonia and constipation induced by the potent opioid etorphine in rats. nih.gov However, it only partially prevented the antinociception caused by etorphine and morphine. nih.gov These differential effects suggest a complex interaction with multiple opioid receptor populations in vivo. nih.gov

Table 3: Comparative Pharmacology of Bremazocine and Other Opioid Ligands in Animal Models

| Compound | Class | Analgesia | Respiratory Depression | GI Constipation | Diuresis | Reference(s) |

| Bremazocine | Kappa-Opioid Agonist | Potent (3-4x Morphine) | Minimal | Antagonist | Potent Agonist | researchgate.netnih.govresearchgate.netnih.govnih.govnih.gov |

| Morphine | Mu-Opioid Agonist | Potent | Significant | Agonist | - | researchgate.netnih.govnih.govnih.gov |

| U-50,488H | Kappa-Opioid Agonist | Potent | - | - | Potent Agonist | researchgate.net |

| Ethylketazocine | Kappa-Opioid Agonist | Agonist | - | Agonist | Potent Agonist | nih.gov |

| Etorphine | Potent Opioid Agonist | Potent | - | Agonist | - | nih.gov |

Structure Activity Relationships Sar and Medicinal Chemistry of Bremazocine

Bremazocine's Benzomorphan (B1203429) Core and its Influence on Opioid Receptor Recognition

The benzomorphan scaffold, derived from the simplification of the morphine structure, provides a rigid backbone that is crucial for probing the pharmacophoric requirements for opioid receptor interaction researchgate.net. This core structure is characterized by an aromatic ring, a saturated segment, and a basic nitrogen atom, all contributing to the molecule's ability to bind to opioid receptors researchgate.net. Modifications made to the basic nitrogen and the phenolic hydroxyl (8-OH) group are particularly critical for achieving opioid receptor recognition and defining the compound's pharmacological profile researchgate.net. The specific stereochemistry and the nature of substituents at positions like C6 and C11 within the benzomorphan framework are also vital for determining efficacy at opioid receptors nih.gov. Bremazocine (B1667778), as a representative benzomorphan, leverages this core structure to engage with opioid receptors, influencing its binding affinity and downstream signaling pathways acs.orgontosight.ai.

Synthetic Pathways and Chemical Modifications of Bremazocine Analogs for Research

The synthesis of bremazocine and its analogs has been a key strategy in medicinal chemistry to explore and optimize opioid receptor interactions researchgate.netresearchgate.net. Research efforts have focused on modifying the benzomorphan structure, particularly at the N-substituent and the phenolic hydroxyl group, to enhance kappa opioid receptor (KOR) selectivity and to mitigate adverse effects associated with opioid receptor activation researchgate.netresearchgate.net. For instance, modifications to the nitrogen substituent have been shown to influence KOR-ligand interactions and modulate mu-opioid receptor (MOR) selectivity ingentaconnect.com. Studies involving the synthesis of diastereoisomers of benzomorphan derivatives have highlighted the importance of stereochemistry at the N-substituent for modulating pharmacological profiles, including affinity and activity at MOR and delta opioid receptors (DOR) unife.it. These synthetic endeavors aim to create compounds with improved therapeutic indices, exploring various chemical modifications to fine-tune receptor binding and functional outcomes researchgate.netresearchgate.netingentaconnect.comunife.it.

Relationship between Structural Features and Opioid Receptor Subtype Selectivity

Bremazocine exhibits a distinct interaction profile across different opioid receptor subtypes, largely dictated by its structural features. It is primarily recognized as a potent kappa opioid receptor (KOR) agonist, responsible for its analgesic effects ontosight.airesearchgate.netnih.govmedchemexpress.com. While possessing strong analgesic properties, bremazocine and other benzomorphans are noted for having limited KOR selectivity researchgate.net. In certain experimental systems, bremazocine has demonstrated antagonist activity at mu-opioid receptors (MOR) psu.edunih.gov. Furthermore, there is evidence suggesting that bremazocine may also act as an agonist at a subtype of the delta opioid receptor (DOR), potentially leading to antagonism of the dopamine (B1211576) D1 receptor psu.edu. Beyond the classical opioid receptors, bremazocine has also been shown to stimulate putative epsilon-opioid receptors (εOR) in the brain, contributing to profound antinociception jst.go.jp. The specific structural elements, such as the benzomorphan core and its substituents, play a critical role in determining this nuanced receptor subtype selectivity and functional activity researchgate.netingentaconnect.comunife.it.

Design and Synthesis of Bremazocine-Based Radioligands for Receptor Mapping

The pharmacological properties of bremazocine have also led to its use in the development of radioligands for mapping opioid receptor distribution. Specifically, [³H]bremazocine has been employed in selective kappa opioid receptor autoradiography studies to examine the regional and subregional distribution patterns of KOR in the human striatum nih.gov. These studies utilize the radiolabeled compound to visualize and quantify receptor binding densities, providing valuable insights into the anatomical localization of KOR nih.gov. The use of [³H]bremazocine as a radioligand has also been instrumental in assessing the affinity of other KOR-targeting compounds frontiersin.org.

Computational Chemistry and Molecular Modeling in Bremazocine SAR Studies

Computational chemistry and molecular modeling techniques have become indispensable tools in understanding the SAR of bremazocine and guiding the design of novel opioid ligands. Methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how molecules interact with their biological targets oncodesign-services.comscribd.com. For bremazocine, these approaches have been used to predict binding sites within the kappa opioid receptor (KOR) acs.orgacs.org. For instance, DarwinDock has been employed to generate 3D structures of bremazocine bound to KOR conformations, providing a structural basis for understanding ligand binding and activation, which is crucial for subtype-specific drug design acs.orgacs.org. Molecular modeling studies, often combined with the 'message–address' concept, help rationalize the pharmacological profiles of ligands by identifying key residues and steric interactions within the receptor binding pocket, thereby aiding in the design of compounds with desired selectivity and activity mdpi.comoup.com.

Pharmacokinetic and Metabolic Profiles of Bremazocine in Research Systems

Absorption and Distribution in Preclinical Animal Models

No specific studies detailing the absorption and distribution of bremazocine (B1667778) in preclinical animal models were identified. Information regarding its bioavailability, the extent and rate of its absorption into the systemic circulation, or its distribution into various tissues and organs is not publicly available.

Metabolic Pathways and Metabolite Identification in In Vitro and Animal Models

There is a significant gap in the scientific literature concerning the metabolic fate of bremazocine. While it is generally understood that drugs undergo Phase I and Phase II biotransformations, specific details for bremazocine are not published.

Phase I Biotransformations

No studies were found that identify the specific Phase I metabolic reactions that bremazocine undergoes. Consequently, there is no information on potential metabolites formed through processes such as oxidation, reduction, or hydrolysis.

Phase II Biotransformations

Similarly, there is no available information on the Phase II conjugation reactions of bremazocine. It is unknown whether bremazocine or its potential Phase I metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate to facilitate their excretion.

Elimination Characteristics in Research Organisms

Without data on metabolism, the elimination characteristics of bremazocine in research organisms cannot be described. Information regarding its elimination half-life, clearance rate from the body, and the primary routes of excretion (e.g., renal or fecal) is not available in the public domain.

Advanced Methodologies in Bremazocine Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in the pharmacological characterization of compounds like bremazocine (B1667778), providing critical data on their affinity and selectivity for various receptors. nih.govgiffordbioscience.comcreative-bioarray.com These assays utilize a radiolabeled ligand (a radioactive isotope-tagged molecule) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (like bremazocine), researchers can determine the binding affinity of the unlabeled compound. nih.gov

In the context of bremazocine, tritiated bremazocine ([3H]bremazocine) has been instrumental as a non-selective benzomorphan (B1203429) ligand to label opioid binding sites. nih.gov Studies have employed [3H]bremazocine in homogenate binding experiments using brain tissue from normal and genetically modified mice to elucidate its binding profile. nih.gov

Key findings from radioligand binding assays include:

Bremazocine exhibits high affinity for the kappa-opioid receptor (KOR), contributing to its classification as a KOR agonist.

It also demonstrates significant affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors, highlighting its non-selective nature. nih.gov

Research using knockout mice has been pivotal in dissecting the contribution of each opioid receptor subtype to the total [3H]bremazocine binding. nih.gov Scatchard analysis in these studies revealed that the majority of [3H]bremazocine binding in the brain can be attributed to MORs (approximately 68%), followed by DORs (around 27%) and KORs (about 14.5%). nih.gov

Experiments in triple MOR/DOR/KOR-deficient mice showed a complete absence of [3H]bremazocine binding, confirming that its binding is confined to these three main opioid receptor types. nih.gov

Table 1: Contribution of Opioid Receptor Genes to [3H]Bremazocine Binding in Mouse Brain

| Opioid Receptor Gene Product | Percentage of Total [3H]Bremazocine Binding |

| Mu-Opioid Receptor (MOR) | ~68% |

| Delta-Opioid Receptor (DOR) | ~27% |

| Kappa-Opioid Receptor (KOR) | ~14.5% |

Data derived from Scatchard analysis in single and combinatorial opioid receptor knockout mice. nih.gov

Functional Assays for Receptor Activity (e.g., GTPγS binding, cAMP inhibition assays)

While binding assays reveal affinity, functional assays are essential to determine the efficacy of a ligand – whether it acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include GTPγS binding and cAMP inhibition assays. mdpi.com

The [35S]GTPγS binding assay measures the activation of G proteins, which is the first step in the signaling cascade after an agonist binds to a GPCR. mdpi.com Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation as a measure of receptor agonism. mdpi.com

The cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay assesses a downstream consequence of opioid receptor activation. Opioid receptors couple to inhibitory G proteins (Gαi/o), which, when activated, inhibit the enzyme adenylyl cyclase. uni-regensburg.deresearchgate.net This leads to a decrease in intracellular cAMP levels. By measuring the reduction in cAMP, researchers can quantify the functional activity of an opioid agonist like bremazocine. researchgate.netnih.gov

Through these functional assays, it has been established that:

Bremazocine acts as a potent agonist at the kappa-opioid receptor. nih.gov

It also exhibits agonist activity at mu and delta-opioid receptors, although its functional profile can vary depending on the specific tissue and signaling pathway being measured. nih.gov

Chromatographic and Spectroscopic Techniques for Bremazocine Analysis in Research Samples

Chromatographic and spectroscopic techniques are fundamental for the analysis and quantification of bremazocine in various research samples, such as biological tissues and fluids. ijrpns.comresearchgate.netmdpi.comscispace.com These methods are crucial for pharmacokinetic studies and for ensuring the purity of the compound used in experiments.

Chromatography is a powerful separation technique. encyclopedia.pub High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of pharmaceutical compounds like bremazocine. encyclopedia.pub In HPLC, a sample is passed through a column packed with a stationary phase, and the different components of the sample are separated based on their interaction with the stationary phase and the mobile phase. ijrpns.com This allows for the isolation and quantification of bremazocine.

Spectroscopy involves the interaction of electromagnetic radiation with a sample to obtain structural and quantitative information. scispace.com

Mass Spectrometry (MS) is often coupled with chromatography (e.g., LC-MS) to provide highly sensitive and specific detection of bremazocine. encyclopedia.pub MS ionizes the compound and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the chemical structure of bremazocine, confirming its identity and purity. mdpi.com

These analytical techniques are indispensable for:

Verifying the identity and purity of bremazocine before its use in biological assays.

Quantifying the concentration of bremazocine in plasma, brain tissue, and other biological matrices to study its absorption, distribution, metabolism, and excretion (ADME).

Molecular Biology Techniques in Studying Opioid Receptors and Bremazocine Interactions

The advent of molecular biology has revolutionized the study of opioid receptors and their interactions with ligands like bremazocine. frontiersin.org Key techniques include:

Cloning of Opioid Receptors: The cloning of the genes encoding the mu, delta, and kappa opioid receptors in the early 1990s was a landmark achievement. frontiersin.org It allowed for the expression of these receptors in cell lines (e.g., HEK293, CHO cells), creating clean and controlled systems to study the binding and functional effects of bremazocine on each specific receptor subtype without the confounding presence of other receptors found in native tissues. mdpi.com

Site-Directed Mutagenesis: This technique allows researchers to make specific changes to the amino acid sequence of the opioid receptors. By altering key residues in the binding pocket and then testing the binding and functional effects of bremazocine, scientists can identify the specific amino acids that are critical for its interaction with the receptor.

Generation of Knockout Mice: As mentioned earlier, the development of mice lacking one or more opioid receptor genes (knockout mice) has been invaluable. nih.govfrontiersin.org These animal models provide a powerful in vivo platform to determine which receptor is responsible for the various pharmacological effects of bremazocine. nih.gov For example, by administering bremazocine to a KOR knockout mouse, researchers can investigate which of its effects are not mediated by the kappa receptor.

Neuroimaging Techniques with Bremazocine-Derived Ligands in Animal Models

Neuroimaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of opioid receptors in the living brain. nih.govnih.govresearchgate.net This is achieved by using a radiolabeled ligand (a PET tracer) that binds to the target receptor. nih.gov

While bremazocine itself is not typically used as a PET ligand, its chemical structure can serve as a scaffold for the development of novel PET tracers targeting opioid receptors. The development of bremazocine-derived ligands for neuroimaging would involve:

Chemical Modification: Modifying the bremazocine molecule to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), without significantly altering its binding affinity and selectivity.

In Vivo Imaging in Animal Models: Administering the newly developed radioligand to animal models (e.g., rats, non-human primates) and using a PET scanner to visualize its distribution in the brain. nih.govacs.org This can provide information on the density and distribution of opioid receptors.

Displacement Studies: Co-administration of the novel PET tracer with an unlabeled drug (like bremazocine or other opioids) can be used to measure receptor occupancy. This allows researchers to see how much of a drug is needed to occupy a certain percentage of receptors in the brain, which is crucial information for drug development.

The development of bremazocine-derived ligands for PET could provide valuable tools for studying the role of the opioid system in various physiological and pathological conditions in living organisms. nih.gov

Theoretical Implications and Future Directions in Bremazocine Research

Bremazocine's Contribution to the Understanding of Opioid Receptor Plurality and Heterogeneity

Bremazocine (B1667778), a benzomorphan (B1203429) derivative, has been instrumental in unraveling the complexity of the opioid system, particularly the concept of receptor plurality and heterogeneity. nih.govwikipedia.org Initially, the opioid system was broadly understood through the actions of morphine, primarily mediated by the mu (μ)-opioid receptor. However, the discovery of compounds like bremazocine, which exhibited pharmacological profiles distinct from classical opioids, provided compelling evidence for the existence of multiple opioid receptor types. guidetopharmacology.orgnih.gov

Bremazocine's utility as a research tool stems from its broad-spectrum affinity for opioid receptors. It is recognized principally as a potent kappa (κ)-opioid receptor (KOR) agonist. nih.govnih.gov However, detailed pharmacological studies revealed a more complex interaction with the opioid system. In the guinea-pig myenteric plexus, for instance, bremazocine was shown to act as a potent agonist at KORs while simultaneously acting as an antagonist at μ-opioid receptors (MORs). nih.gov This dual action in a single molecule provided early, definitive pharmacological evidence for the distinction between mu and kappa receptors. nih.gov

Furthermore, bremazocine demonstrated significant agonist activity at delta (δ)-opioid receptors (DORs) in certain experimental models. In rat neostriatal slices, bremazocine potently inhibited stimulated adenylate cyclase activity, an effect that was reversed by a selective delta-antagonist, demonstrating its powerful delta-agonist properties in this system. nih.gov

The use of radiolabeled bremazocine, [³H]bremazocine, in binding assays was crucial for exploring this receptor multiplicity. nih.govcdnsciencepub.com Early research noted that bremazocine binds to mu, delta, and kappa sites. jneurosci.org To isolate its effects on kappa receptors, binding studies were often conducted in the presence of selective mu and delta receptor blockers. cdnsciencepub.comjneurosci.org These studies revealed a heterogeneous distribution of kappa receptors in the brain, with particularly high densities in limbic-related areas of the striatum, such as the nucleus accumbens, suggesting a role for KORs in processes beyond analgesia. nih.gov

Moreover, research involving bremazocine contributed to the concept of kappa receptor subtypes (e.g., κ₁, κ₂, κ₃). jneurosci.orgtocris.com The binding characteristics of bremazocine, when compared with more selective KOR agonists like U-50,488, were not always identical, leading to the hypothesis that it may interact with a different spectrum of KOR subtypes or binding sites. cdnsciencepub.comtocris.comumich.edu For example, studies in guinea-pig brain membranes using [³H]bremazocine revealed a population of binding sites with pharmacological properties distinct from those labeled by other kappa-selective ligands, providing evidence for the multiplicity of KORs. cdnsciencepub.com

| Opioid Receptor | Activity | Experimental Model | Key Finding |

|---|---|---|---|

| Kappa (κ) | Agonist | Guinea-pig myenteric plexus | Potent agonist activity demonstrated. nih.gov |

| Mu (μ) | Antagonist | Guinea-pig myenteric plexus | Antagonizes the effects of selective mu-agonists. nih.gov |

| Delta (δ) | Agonist | Rat neostriatal slices | Potently inhibits adenylate cyclase via delta-receptors. nih.gov |

Bremazocine as a Paradigm for Developing Ligands with Complex Pharmacological Profiles

Bremazocine serves as a classic example in the development of ligands with complex, multi-receptor pharmacological profiles. Its synthesis was part of an effort to develop potent analgesics that lacked the dependence liability and respiratory depression associated with morphine. nih.govresearchgate.net While it achieved potent analgesia, its mixed receptor activity—acting as a KOR agonist, MOR antagonist, and DOR agonist—resulted in a complex and, from a clinical perspective, problematic profile that included dysphoria and psychotomimetic effects. nih.govnih.govresearchgate.net This very complexity, however, makes it a valuable paradigm for modern drug discovery, which increasingly explores multifunctional ligands and biased agonism. researchgate.net

The "dual action" of bremazocine as a KOR agonist and MOR antagonist foreshadowed the development of modern mixed-profile ligands. nih.gov This profile is of significant interest for treating conditions like addiction, where activating KORs can reduce drug-seeking behavior, while blocking MORs could mitigate the rewarding effects of opioids. nih.govfrontiersin.org Research into ligands with mixed MOR agonism and DOR antagonism for pain relief without tolerance is a conceptually related strategy. researchgate.net Bremazocine’s profile demonstrated that a single molecule could modulate multiple opioid receptors in different ways, paving the way for the rational design of compounds with tailored polypharmacology.

Furthermore, the undesirable psychotomimetic effects of bremazocine and other KOR agonists spurred research into "biased agonism." This concept posits that a ligand can selectively activate certain downstream signaling pathways over others at the same receptor. The goal is to develop KOR agonists that retain the therapeutic effects (like analgesia or anti-addictive properties) mediated by G-protein signaling, while avoiding the adverse effects (like dysphoria) potentially linked to other pathways, such as β-arrestin recruitment. nih.gov Bremazocine, as a "first-generation" non-selective KOR agonist, represents the foundational challenge that biased agonists aim to overcome. researchgate.netmdpi.com

The development of subsequent generations of KOR agonists, from the more selective arylacetamides (e.g., U-50,488, U69593) to modern biased agonists, can be seen as a direct response to the pharmacological challenges presented by bremazocine. researchgate.netmdpi.com The effort to improve upon bremazocine's profile—enhancing selectivity and fine-tuning functional activity—has driven significant innovation in medicinal chemistry and pharmacology. researchgate.netnih.gov

Unexplored Research Avenues and Methodological Challenges in Bremazocine Studies

Despite decades of research, several research avenues for bremazocine remain underexplored, and its study presents significant methodological challenges.

Unexplored Research Avenues:

Neuroprotection and Ischemia: Early animal studies suggested that bremazocine-like drugs could minimize ischemic damage. nih.govncats.io This neuroprotective potential, possibly mediated by KOR activation, is a promising area that has not been extensively pursued, especially in the context of stroke or other neurodegenerative conditions.

Glaucoma: The ability of bremazocine-like compounds to lower intraocular pressure in animal models suggests a potential therapeutic application in glaucoma that warrants further investigation. nih.govresearchgate.net

Addiction Therapy: While its potential for treating alcohol and cocaine addiction has been noted due to its ability to decrease self-administration in primates, the dysphoric effects have limited clinical development. nih.govresearchgate.net Further research with modern approaches, such as exploring low-dose regimens or co-administration strategies to mitigate side effects, could revisit this potential application.

Methodological Challenges:

In Vitro vs. In Vivo Discrepancies: A significant challenge in bremazocine research is translating in vitro findings to in vivo effects. Autoradiography studies have shown that the maximal number of opioid binding sites (Bmax) labeled by [³H]bremazocine is greater in in vitro brain sections than after in vivo administration, highlighting how drug distribution and metabolism can influence receptor occupancy and observed effects. nih.govtandfonline.com

Receptor Promiscuity: Bremazocine's lack of selectivity is a major hurdle. jneurosci.org Attributing a specific physiological effect to a single receptor type is difficult. For example, to study its kappa-mediated effects, researchers must use selective antagonists for mu and delta receptors (e.g., naloxone (B1662785), norbinaltorphimine) or employ receptor knockout animal models. capes.gov.brphysiology.org Dissecting its potent delta-agonist activity from its kappa-agonist activity in certain brain regions remains a complex task. nih.gov

Species-Specific Differences: Opioid receptor expression and pharmacology can vary across species. Findings in rodents or guinea pigs may not directly translate to primates or humans. Validating findings across species and using human-derived cell lines where possible is crucial but methodologically demanding.

Lack of Subtype-Selective Tools: The investigation of bremazocine's interaction with putative kappa receptor subtypes (κ₁, κ₂, etc.) has been hampered by a lack of truly selective antagonists for these subtypes. tocris.com Without such tools, differentiating the specific subtype responsible for a given effect is often speculative.

Role of Bremazocine in Advancing Basic Neuroscience and Pharmacology Research

Bremazocine has been an indispensable pharmacological tool, profoundly advancing fundamental research in neuroscience and pharmacology. nih.govresearchgate.net Its primary contribution lies in its use as a canonical ligand to identify, characterize, and map kappa-opioid receptors. guidetopharmacology.orgnih.gov

As a radioligand, [³H]bremazocine has been widely used in receptor binding and autoradiography studies to determine the distribution and density of KORs in the central nervous system. nih.govcdnsciencepub.comsigmaaldrich.com These studies have provided a detailed anatomical map of the kappa system, allowing researchers to correlate receptor location with potential functions, from pain modulation in the spinal cord to mood and reward in the limbic system. nih.govnih.gov

In competitive binding assays, bremazocine serves as a reference compound against which the affinity and selectivity of novel synthetic ligands are measured. umich.eduoregonstate.edunih.gov This allows for the pharmacological characterization of new potential therapeutics and research tools.

Furthermore, bremazocine has been used to investigate the functional consequences of KOR activation. For example, it was used in early studies that cloned the rat KOR, demonstrating that the cloned receptor, when expressed in cells, coupled to the inhibition of adenylate cyclase upon bremazocine treatment. nih.gov It has also been employed to study the role of KORs in modulating neurotransmitter release, such as the inhibition of dopamine (B1211576) release. capes.gov.br These functional studies have been critical for understanding the cellular mechanisms underlying the physiological effects of KOR activation.

The compound's complex in vivo profile, including analgesia without significant respiratory depression, provided an early impetus for exploring non-mu opioid pathways for pain management. nih.govnih.gov Although its side effects limited its clinical path, it stimulated decades of research into the neurobiology of the kappa-opioid system, contributing to our understanding of its role in pain, mood, stress, and addiction. researchgate.netfrontiersin.org This foundational research, enabled by tools like bremazocine, continues to inform the development of new generations of safer and more effective medications targeting the opioid system. nih.govmdpi.com

| Research Application | Methodology | Key Contribution |

|---|---|---|

| Receptor Mapping | Autoradiography with [³H]bremazocine | Detailed visualization of KOR distribution in the brain and spinal cord. nih.govcdnsciencepub.com |

| Ligand Characterization | Competitive radioligand binding assays | Serves as a standard for determining the KOR affinity of new compounds. oregonstate.edunih.gov |

| Functional Studies | Cell-based assays (e.g., adenylate cyclase) | Confirmed the inhibitory G-protein coupling of cloned KORs. nih.gov |

| Neurotransmitter Release | Brain slice preparations | Helped elucidate the role of KORs in modulating dopamine and acetylcholine (B1216132) release. capes.gov.br |

| In Vivo Pharmacology | Animal models of pain and behavior | Demonstrated the potential for KOR-mediated analgesia and spurred research into non-mu opioid mechanisms. nih.govnih.gov |

Conclusion

Summary of Bremazocine's Enduring Scientific Value

Bremazocine's significance in scientific research stems from its potent analgesic properties and its distinct interaction with the kappa opioid receptor, differentiating it from mu-opioid receptor agonists like morphine ontosight.aiwikipedia.orgresearchgate.netnih.gov. Studies have demonstrated that Bremazocine (B1667778) is several times more potent than morphine in analgesic assays wikipedia.orgresearchgate.netnih.gov. Crucially, in animal models, Bremazocine has shown a significantly lower liability for physical and psychological dependence compared to mu-opioid agonists, alongside minimal respiratory depression researchgate.netnih.gov. This profile made it an early subject of interest for developing analgesics with reduced abuse potential.

Furthermore, Bremazocine exhibits notable diuretic effects, mediated primarily by the central nervous system, which adds another dimension to its pharmacological characterization ontosight.airesearchgate.netnih.govnih.gov. Its mechanism of action involves the release of endogenous norepinephrine (B1679862) and interaction with alpha-2 adrenergic receptors, highlighting complex signaling pathways beyond direct opioid receptor activation medchemexpress.com. Research has also explored its effects on the self-administration of other substances, such as cocaine and ethanol (B145695), suggesting potential roles in addiction research psu.edu. While its psychotomimetic and dysphoric side effects have limited its direct clinical use as an analgesic, these very effects have provided critical insights into the adverse consequences associated with kappa opioid receptor activation, guiding the development of more selective and better-tolerated compounds researchgate.netnih.govmdpi.com. The determination of its crystal structure has also been instrumental in advancing structural biology studies of opioid receptors wikipedia.org.

Table 1: Key Characteristics of Bremazocine

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂₉NO₂ | wikipedia.orgnih.gov |

| Molar Mass | ~315.4 g/mol | wikipedia.orgnih.gov |

| Primary Receptor Target | Kappa Opioid Receptor (κ-OR) | ontosight.aiwikipedia.orgresearchgate.netnih.govmedchemexpress.com |

| Analgesic Potency (vs. Morphine) | ~3-4 times more potent in analgesic tests | researchgate.netnih.gov |

| Dependence Liability | Low in animal models | researchgate.netnih.gov |

| Key Research-Context Side Effects | Dysphoria, psychotomimetic effects | researchgate.netnih.gov |

| Other Notable Effects | Potent diuretic activity, norepinephrine pathway involvement | ontosight.airesearchgate.netnih.govnih.govmedchemexpress.com |

| Related Compound Class | Benzomorphan (B1203429) | ontosight.aiwikipedia.org |

Perspectives on Future Academic Research Directions for Bremazocine and Related Chemical Compounds

The scientific legacy of Bremazocine continues to inform current research, particularly in the pursuit of safer and more effective opioid-based therapeutics. Future academic research could build upon its established properties in several key areas:

Development of Novel Kappa Opioid Receptor Agonists : Bremazocine's profile, characterized by potent analgesia but also dysphoria, serves as a critical reference point for designing next-generation κ-OR agonists. Research can focus on synthesizing analogs that retain the analgesic efficacy and low dependence liability while minimizing or eliminating the undesirable central nervous system effects. This involves detailed structure-activity relationship (SAR) studies, potentially guided by advanced computational modeling and receptor crystallography, to identify specific structural modifications that confer functional selectivity for desired downstream signaling pathways mdpi.com.

Exploration of Therapeutic Applications Beyond Analgesia : The observed diuretic effects of Bremazocine, and its potential influence on cardiovascular systems or ocular hydrodynamics, warrant further investigation. Research could explore its utility or that of its analogs in conditions such as glaucoma or certain cardiovascular diseases, where modulation of these physiological processes is beneficial nih.gov.

Investigation of Addiction and Withdrawal Mechanisms : Bremazocine's impact on the self-administration of substances like cocaine and ethanol highlights its potential role in understanding the neurobiological underpinnings of addiction and developing pharmacotherapies psu.edu. Future research could delve deeper into the specific receptor interactions and downstream signaling cascades that mediate these effects, potentially leading to novel strategies for treating substance use disorders.

Comparative Pharmacology of Benzomorphans and Related Structures : Bremazocine belongs to the benzomorphan class, which includes other compounds with varied κ-OR activity. Continued comparative pharmacological studies with related structures, such as nalfurafine (B1239173) or U50,488, can further elucidate the nuances of κ-OR subtype activation and the development of biased agonists that selectively engage specific signaling pathways (e.g., G-protein vs. β-arrestin pathways) mdpi.comresearchgate.net.

By continuing to investigate Bremazocine and its structural relatives, the scientific community can further unravel the complexities of the opioid system, paving the way for the development of innovative treatments for pain and addiction with improved safety profiles.

Q & A

Q. What experimental protocols are recommended for characterizing Bremazocine’s receptor affinity and selectivity in vitro?